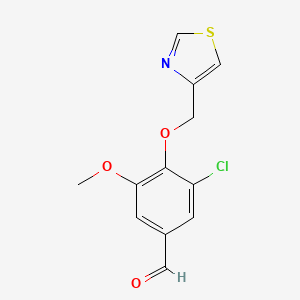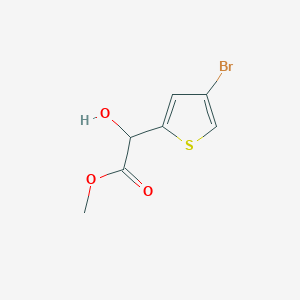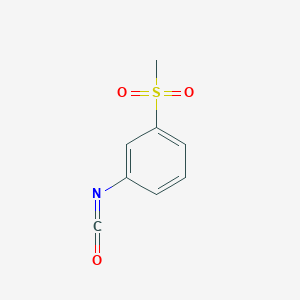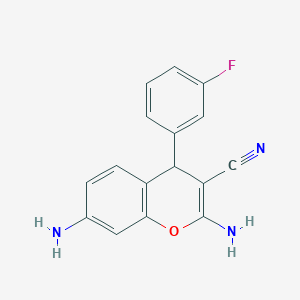![molecular formula C7H10N2O B12117580 [6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
[6-(Methylamino)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Methylamino)pyridin-3-yl]methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and as an intermediate in the production of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amination of Pyridine Derivatives: : One common method involves the amination of 3-pyridinemethanol. This process typically uses methylamine as the aminating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
-
Reductive Amination: : Another method is the reductive amination of 3-pyridinecarboxaldehyde with methylamine. This reaction is usually performed in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield [6-(Methylamino)pyridin-3-yl]methanol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : [6-(Methylamino)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Typical reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Pyridinecarboxaldehyde, pyridinecarboxylic acid
Reduction: Pyridinemethanol derivatives
Substitution: Various substituted pyridines
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [6-(Methylamino)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders and infections.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism by which [6-(Methylamino)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions, influencing the function of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)pyridine-3-methanol: Similar in structure but with the amino group at a different position.
6-Amino-3-pyridinemethanol: Lacks the methyl group on the amino nitrogen.
3-Pyridinemethanol: The parent compound without the methylamino substitution.
Uniqueness
[6-(Methylamino)pyridin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group at the 6-position enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
[6-(methylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3,(H,8,9) |
InChI-Schlüssel |
MTUJVASOOFXVQU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)








![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)

![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)
![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)
